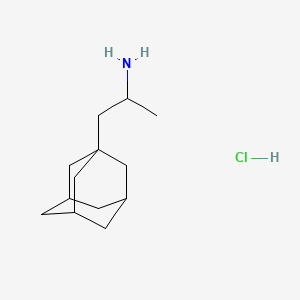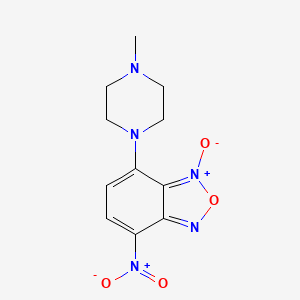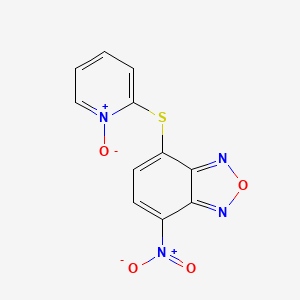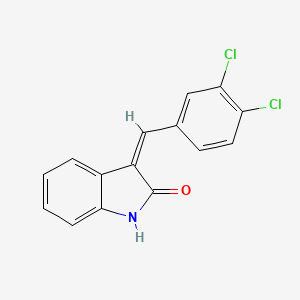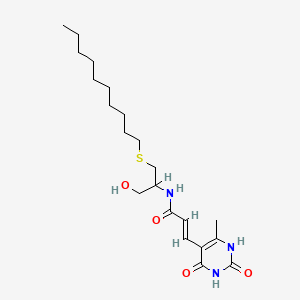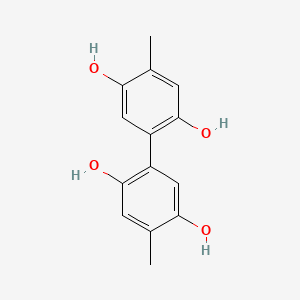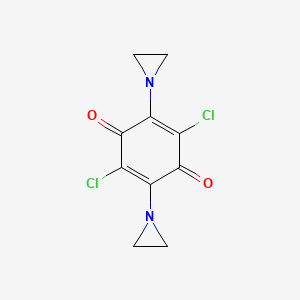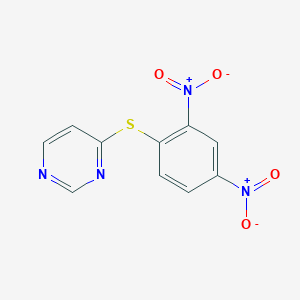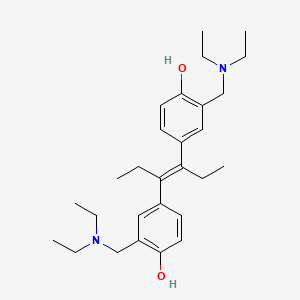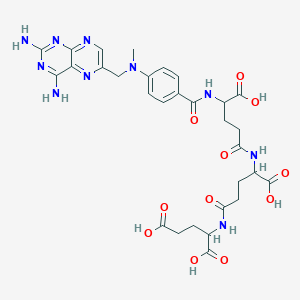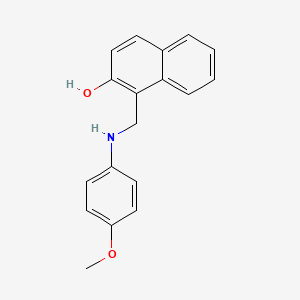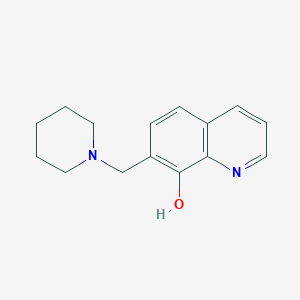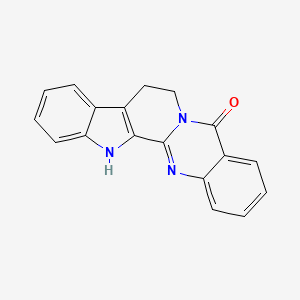
Rutaecarpine
Overview
Description
Mechanism of Action
Rutaecarpine is a fascinating indolopyridoquinazolinone alkaloid found in Evodia rutaecarpa and other related herbs. It has a variety of intriguing biological properties that continue to attract academic and industrial interest . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary targets include cyclooxygenase-2 (COX-2) , acetylcholine (AChE) , phosphodiesterase 4B (PDE4B) , phosphodiesterase 5 (PDE5) , and topoisomerases (Topos) . It also targets CYP1A2 , CYP2C9 , CYP2C19 , CYP2E1 , and CYP3A4 enzymes . These targets play crucial roles in various biological processes, including inflammation, vasodilation, and platelet aggregation .
Mode of Action
This compound interacts with its targets to bring about changes in cellular processes. For instance, it inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), COX-2, and interleukin (IL)-1β in LTA-induced macrophage cells . It also inhibits LTA-induced phosphorylation of mitogen-activated protein kinase (MAPK) including the extracellular signal-regulated kinase (ERK), and p38 . Furthermore, it reserves nuclear transcription factor kappa-B (NF-κB) by hindering inhibitor of nuclear factor κB-α (IκBα) and NF-κB p65 phosphorylation and p65 nuclear translocation .
Biochemical Analysis
Biochemical Properties
Rutaecarpine has been shown to have cardiovascular biological effects such as inotropic and chronotropic, vasorelaxant, anti-platelet aggregation and anti-inflammatory effects . It also exhibits anti-inflammatory, anti-atherogenic, anti-Alzheimer’s disease, antitumor, and antifungal activities via a variety of mechanisms .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit LIGHT-induced migration and the activation of CCR1, CCR2, ICAM-1, ERK, and p38 MAPK in the monocyte-like cell line THP-1 and promyelocytic leukemia cell line HL60 . It also attenuates the protein level of ABCB1, a transporter protein, in human umbilical vascular endothelial cells .
Molecular Mechanism
This compound’s mechanism of action involves stimulating either the release of nitric oxide (NO) that leads to the activation of guanylyl cyclase or the calcitonin gene-related peptide that in turn relaxes vascular smooth muscles and reduces peripheral resistance . It also promotes the phosphorylation of AMPK and ACC2, and increases glucose uptake .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in both in vitro and in vivo studies. For instance, it has been found to promote the phosphorylation of AMPK and ACC2, and increase glucose uptake in cultured rat skeletal muscle cells .
Dosage Effects in Animal Models
This compound has been shown to have dose-dependent effects in animal models. For example, it significantly prolongs the occlusion time, bleeding time, and the latent period of inducing platelet plug formation in mesenteric venules in rats . It also ameliorates hyperlipidemia and hyperglycemia in fat-fed, streptozotocin-treated rats .
Metabolic Pathways
This compound metabolism is complex and proceeds along several routes, primarily involving the addition of a single hydroxyl group by CYP3A4 . Six monohydroxylated and four dihydroxylated metabolites have been identified .
Transport and Distribution
While specific transporters or binding proteins that interact with this compound have not been identified, it has been shown to attenuate the protein level of ABCB1, a transporter protein, in human umbilical vascular endothelial cells .
Subcellular Localization
It has been shown to interact with various proteins and enzymes, suggesting that it may be localized to multiple compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rutaecarpine can be synthesized through various methods. One of the earliest methods involves a three-step synthesis from 3-(2-aminoethyl)indole-2-carboxylic acid . Another method includes a one-pot synthesis from ketotetrahydrocarboline, methyl anthranilate, and phosphorus trichloride . Recently, a radical reaction involving indol-2-yl radical cyclization onto the quinazolinone motif has been employed, yielding this compound in 55% .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the dried fruit of Evodia rutaecarpa using solvents like acetone . The extracted compound is then purified through various chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Rutaecarpine undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO₄) to yield ketones.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Major Products: The major products formed from these reactions include anthranilic acid, aniline, carbon dioxide (CO₂), ammonia (NH₃), and indole-2-carboxylic acid .
Scientific Research Applications
Rutaecarpine has a wide range of scientific research applications:
Comparison with Similar Compounds
- Evodiamine
- Vincristine
- Vinblastine
Rutaecarpine’s unique combination of biological activities and its ability to target multiple pathways make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-8,19H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVGWSKVRYFWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232884 | |
| Record name | 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
209.00 °C. @ 760.00 mm Hg | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
84-26-4 | |
| Record name | Rutaecarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rutecarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutaecarpine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rutacarpin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTECARPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZV289PRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rutaecarpine acts as a potent agonist of the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) receptor. []
ANone: this compound's activation of TRPV1 receptors leads to various downstream effects, including:
- Increased intracellular calcium levels: This triggers the release of Calcitonin Gene-Related Peptide (CGRP). []
- Vasodilation: this compound induces relaxation of vascular smooth muscle, likely mediated by CGRP release. [, ]
- Cardioprotection: this compound protects against myocardial ischemia-reperfusion injury, an effect attributed to CGRP release and subsequent vasodilation. [, ]
- Anti-inflammatory effects: this compound exhibits anti-inflammatory activity, potentially through modulation of cytokine production and inhibition of arachidonic acid release, impacting prostaglandin synthesis. [, ]
- Anti-thrombotic effects: this compound demonstrates anti-platelet activity in vivo, suggesting potential as a therapeutic agent for arterial thrombosis. []
- Autophagy induction: this compound promotes autophagy in cardiomyocytes exposed to high glucose, contributing to its protective effect against diabetic cardiomyopathy. []
ANone: The molecular formula of this compound is C18H13N3O and its molecular weight is 287.31 g/mol.
A: Yes, computational chemistry approaches, including molecular simulations, have provided insights into the structural features of this compound and its analogs that influence their interaction with the TRPV1 receptor and subsequent pharmacological effects. []
ANone: Studies on this compound analogs have revealed important SAR insights:
- Importance of the pentacyclic scaffold: Modifications that disrupt the planar structure of this compound can significantly reduce its vasodilator activity and ability to activate TRPV1. []
- Role of the 5-position: Analogs lacking the substituent at the 5-position may exhibit altered selectivity for TRPV1, potentially influencing their pharmacological effects, such as bronchoconstriction. []
ANone: Researchers have investigated several formulation strategies to enhance this compound's delivery and bioavailability:
- Solid dispersions: This approach significantly improves the absorption and plasma concentration of this compound, leading to enhanced antihypertensive effects in spontaneously hypertensive rats. []
- Microemulsions: Microemulsion formulations demonstrate significantly higher skin permeation and bioavailability of this compound compared to conventional formulations like ointments and tinctures. []
ANone: Studies in rats have identified several metabolic pathways for this compound, including:
- Hydroxylation: Multiple hydroxylated metabolites of this compound have been detected in rat plasma, suggesting that hydroxylation is a major metabolic pathway. [, , , ]
- Sulphate conjugation: This phase II metabolic pathway leads to the formation of sulphate conjugates of this compound and its hydroxylated metabolites. []
- Glucuronidation: This phase II metabolic pathway results in the production of glucuronide conjugates of this compound. []
A: Following oral administration in rats, a significant portion of this compound is excreted in feces, with a smaller amount detected in urine. []
ANone: this compound has been shown to interact with several drugs and drug-metabolizing enzymes:
- CYP1A induction: this compound induces CYP1A activity in rats, which could potentially alter the metabolism of co-administered drugs that are substrates of this enzyme, such as theophylline. [, ]
- CYP3A4 inactivation: this compound and its metabolites can act as mechanism-based inhibitors of CYP3A4, potentially leading to drug-drug interactions. []
- Phenobarbital interaction: Pretreatment with phenobarbital, a CYP inducer, alters the pharmacokinetics of this compound and its metabolite 10-hydroxythis compound in rats, suggesting a potential drug-drug interaction. []
ANone: Various in vitro models have been employed to investigate the pharmacological effects of this compound:
- Isolated blood vessels: this compound's vasorelaxant properties have been demonstrated in isolated rat aortic rings, often used to assess vascular reactivity. [, , , ]
- Cultured cell lines: The effects of this compound on cell viability, proliferation, apoptosis, and gene expression have been studied in various cell lines, including human glioblastoma cells (U87), human monocytic cells (THP-1), murine hepatic cells (Hepa-1c1c7), and rat cardiomyocytes (H9c2). [, , , , , ]
ANone: Several animal models have been utilized to investigate the therapeutic potential of this compound:
- Hypertension: this compound's antihypertensive effects have been demonstrated in various hypertensive rat models, including spontaneously hypertensive rats (SHR), phenol-induced hypertensive rats, and 2-kidney, 1-clip hypertensive rats. [, ]
- Acute pancreatitis: this compound exhibits protective effects against acute pancreatitis in rat models, reducing pancreatic inflammation and necrosis. []
- Cerebral ischemia reperfusion injury: this compound shows neuroprotective effects in mouse models of cerebral ischemia reperfusion injury, improving neurological function and reducing infarct volume. []
- Atopic dermatitis: this compound demonstrates therapeutic potential in a mouse model of atopic dermatitis, alleviating skin lesions and modulating immune responses. []
- Diabetic cardiomyopathy: this compound protects against high glucose-induced cardiomyocyte injury in rat models, suggesting potential for treating diabetic cardiomyopathy. []
- Pulmonary fibrosis: this compound exhibits protective effects against bleomycin-induced pulmonary fibrosis in a rat model, reducing lung injury and fibrosis markers. []
ANone: While this compound possesses various pharmacological activities, studies have reported potential toxicity:
- Hepatotoxicity: this compound has been shown to induce hepatotoxicity in rat hepatocytes, potentially through the formation of reactive metabolites and inhibition of cytochrome P450 enzymes. []
- Immunosuppressive effects: this compound and its analogs have demonstrated immunosuppressive effects in mice, highlighting the need for further investigation into their safety profile. []
ANone: Several analytical techniques have been employed to characterize, quantify, and monitor this compound and its metabolites:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry (MS), has been widely used for the separation and quantification of this compound and its metabolites in various biological samples. [, , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS): These techniques provide sensitive and specific detection of this compound and its metabolites, enabling identification and structural characterization. [, , ]
- Electrospray ionization ion-trap time-of-flight tandem mass spectrometry (ESI-IT-TOF MS): This high-resolution mass spectrometry technique has been used to investigate the fragmentation pathways of this compound and its derivatives, providing valuable information for structural elucidation. []
- Ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometer (UHPLC-LTQ-Orbitrap MS): This high-resolution and accurate mass spectrometry technique has enabled the identification and characterization of this compound metabolites in rat plasma. []
A: this compound exhibits limited solubility, which can hinder its bioavailability. Formulating this compound as a solid dispersion or incorporating it into a microemulsion system has been shown to enhance its solubility and bioavailability. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


